molecular formula C14H17ClN4 B13868466 1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine

1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine

Cat. No.: B13868466
M. Wt: 276.76 g/mol
InChI Key: UEUTWAPSWKPQDY-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]piperazine

InChI

InChI=1S/C14H17ClN4/c1-11-10-14(18-8-6-16-7-9-18)19(17-11)13-4-2-12(15)3-5-13/h2-5,10,16H,6-9H2,1H3

InChI Key

UEUTWAPSWKPQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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